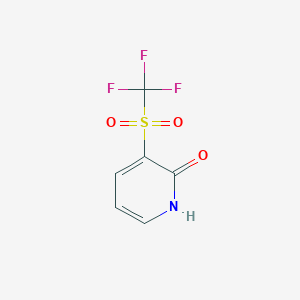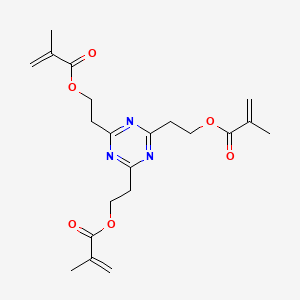
7-Ethoxy-4-hydrazinylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-4-hydrazinylquinoline is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry.
Méthodes De Préparation
This process can be carried out under various conditions, including microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact through green chemistry approaches .
Analyse Des Réactions Chimiques
7-Ethoxy-4-hydrazinylquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while substitution reactions can produce various hydrazone derivatives .
Applications De Recherche Scientifique
7-Ethoxy-4-hydrazinylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other quinoline derivatives and heterocyclic compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-ethoxy-4-hydrazinylquinoline involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes like enoyl reductase in Mycobacterium tuberculosis, thereby exhibiting antitubercular activity . The compound’s hydrazinyl group allows it to form Schiff bases with aldehydes and ketones, which can further interact with biological macromolecules .
Comparaison Avec Des Composés Similaires
7-Ethoxy-4-hydrazinylquinoline can be compared with other quinoline derivatives such as:
7-Chloro-4-hydrazinylquinoline: Known for its antibacterial and antifungal properties.
4,7-Dichloroquinoline: Used as a precursor in the synthesis of various quinoline derivatives.
7-Ethoxyquinoline: Lacks the hydrazinyl group but shares similar chemical properties.
The uniqueness of this compound lies in its combined ethoxy and hydrazinyl functionalities, which enhance its reactivity and biological activity compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(7-ethoxyquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C11H13N3O/c1-2-15-8-3-4-9-10(14-12)5-6-13-11(9)7-8/h3-7H,2,12H2,1H3,(H,13,14) |
Clé InChI |
BHHKJBVHBZTYHL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=NC=CC(=C2C=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)
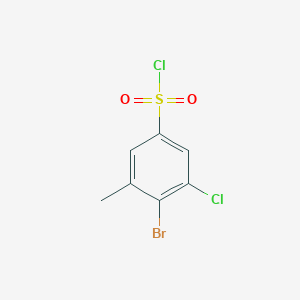

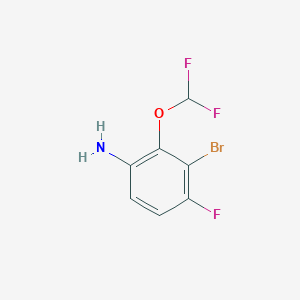
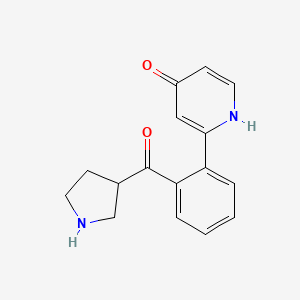
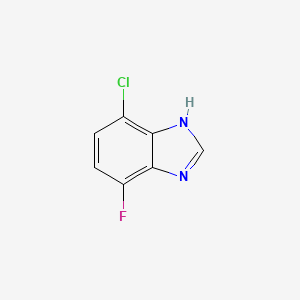
![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)

![Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
